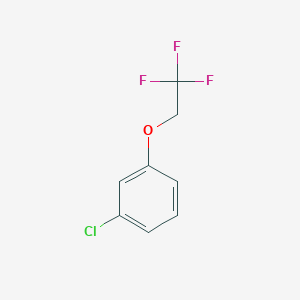
(3-(p-Tolyloxy)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(p-Tolyloxy)phenyl)methanamine: is an organic compound with the molecular formula C14H15NO It is characterized by the presence of a methanamine group attached to a phenyl ring, which is further substituted with a p-tolyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(p-Tolyloxy)phenyl)methanamine typically involves the reduction of 3-(4-methylphenoxy)benzonitrile . The process can be summarized as follows:
Reduction Reaction: Dissolve 3-(4-methylphenoxy)benzonitrile in tetrahydrofuran (THF).
Addition of Reducing Agent: Add lithium aluminum hydride to the solution at 0°C.
Reaction Conditions: Stir the mixture at room temperature for 4 hours.
Workup: Add water and 15% sodium hydroxide aqueous solution to the reaction mixture, then leave it overnight.
Filtration and Concentration: Filter the mixture through Celite and concentrate the filtrate under reduced pressure to obtain the crude product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The compound can be synthesized through the reduction of 3-(4-methylphenoxy)benzonitrile using lithium aluminum hydride.
Substitution: The methanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride is commonly used for the reduction of nitriles to amines.
Solvents: Tetrahydrofuran (THF) is often used as a solvent in these reactions.
Major Products:
- The primary product of the reduction reaction is (3-(p-Tolyloxy)phenyl)methanamine.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Synthesis: (3-(p-Tolyloxy)phenyl)methanamine can serve as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound’s structural features make it a candidate for research in drug development, particularly in the design of molecules with potential therapeutic effects.
Industry:
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (3-(p-Tolyloxy)phenyl)methanamine is not well-documented. as an amine, it can interact with various molecular targets, potentially acting as a ligand in coordination chemistry or as a building block in the synthesis of biologically active compounds.
Comparación Con Compuestos Similares
(3-(p-Tolyloxy)phenyl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.
(3-(p-Tolyloxy)phenyl)propanamine: Similar structure but with a propanamine group.
Uniqueness:
- The presence of the p-tolyloxy group and the methanamine moiety in (3-(p-Tolyloxy)phenyl)methanamine provides unique reactivity and potential applications compared to its analogs.
Propiedades
IUPAC Name |
[3-(4-methylphenoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-5-7-13(8-6-11)16-14-4-2-3-12(9-14)10-15/h2-9H,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHSTPLPNCWZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2,3-Dichloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B7891902.png)

![{[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-acetic acid](/img/structure/B7891923.png)











